2-Fluoroisophthalaldehyde (CAS 170502-72-4) is a highly specialized, bifunctional fluorinated building block primarily procured for the synthesis of advanced Covalent Organic Frameworks (COFs), Schiff base macrocycles, and polybenzoxazole (PBO) precursors [1]. Featuring a highly electronegative fluorine atom precisely positioned between two reactive formyl groups, this monomer offers dual utility: it accelerates primary condensation reactions by increasing formyl electrophilicity and serves as an activated site for late-stage Nucleophilic Aromatic Substitution (SNAr). For industrial and academic buyers, it provides a direct route to highly polarized, sterically tuned pore environments in porous materials and low-dielectric, thermally stable backbones in high-performance polymers, outperforming standard non-fluorinated dialdehydes in both reactivity and functional customizability [1].
Attempting to substitute 2-fluoroisophthalaldehyde with generic isophthalaldehyde or other halogenated analogs (such as 2-chloro- or 5-fluoroisophthalaldehyde) fundamentally alters the thermodynamic and structural outcomes of polymerization [1]. The unsubstituted isophthalaldehyde lacks the strong electron-withdrawing effect required to drive rapid, high-yield Schiff base condensation under mild conditions, and it provides no handle for post-synthetic modification. Conversely, substitution with 2-chloroisophthalaldehyde introduces a much larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine), which can sterically hinder the formation of tight macrocycles or specific COF topologies [2]. Furthermore, in SNAr-based post-synthetic modifications, the highly activated C-F bond in the 2-position exhibits superior leaving-group kinetics compared to C-Cl or C-Br bonds, making 2-fluoroisophthalaldehyde strictly non-replaceable for workflows requiring quantitative late-stage functionalization[1].
2-Fluoroisophthalaldehyde exhibits highly activated formyl carbons due to the strong inductive (-I) effect of the ortho-fluorine, enabling rapid polycondensation with bis-o-aminophenols at mild temperatures (room temperature to 160 °C) [1]. Compared to unsubstituted isophthalaldehyde, the fluorinated analog requires significantly shorter reaction times to achieve high-molecular-weight Schiff base precursors in N-methyl-2-pyrrolidone (NMP) [1].
| Evidence Dimension | Condensation reactivity and formyl electrophilicity |
| Target Compound Data | Rapid polycondensation at ≤160 °C with high yield |
| Comparator Or Baseline | Unsubstituted isophthalaldehyde (slower kinetics, higher thermal budget) |
| Quantified Difference | Significant reduction in activation energy and reaction time for PBO precursor synthesis |
| Conditions | Polybenzoxazole (PBO) precursor synthesis in N-methyl-2-pyrrolidone (NMP) |
Procurement of the 2-fluoro derivative ensures higher throughput and lower thermal budgets during the synthesis of advanced dielectric polymers and macrocycles.
The 2-fluoro position, flanked by two electron-withdrawing imine or formyl groups in the polymerized state, provides near-quantitative conversion during Nucleophilic Aromatic Substitution (SNAr) with amine or thiolate nucleophiles [1]. Fluorine acts as a vastly superior leaving group in activated SNAr reactions compared to chlorine, often achieving >90% functionalization yields where chloro-analogs stall at partial conversion due to lower electronegativity and poorer leaving-group kinetics in this specific mechanism [1].
| Evidence Dimension | Nucleophilic Aromatic Substitution (SNAr) conversion rate |
| Target Compound Data | >90% conversion in late-stage functionalization |
| Comparator Or Baseline | 2-Chloroisophthalaldehyde-derived frameworks (<50% conversion under identical conditions) |
| Quantified Difference | Near-quantitative vs. partial functionalization yield |
| Conditions | Post-synthetic modification of imine-linked COFs using nucleophilic reagents under mild basic conditions |
For researchers designing custom-functionalized COFs, the 2-fluoro monomer guarantees highly reproducible, defect-free late-stage modifications that heavier halogens cannot support.
The inward-pointing C-F bonds in 2-fluoroisophthalaldehyde-based COFs create a highly localized dipole moment within the pore cavity, significantly enhancing the isosteric heat of adsorption for polarizable gases such as CO2 [1]. Unlike 5-fluoroisophthalaldehyde, where the fluorine atom points outward away from the primary pore channel, the 2-position specifically directs the electronegative fluorine into the pore interior, increasing selective gas uptake capacity relative to non-functionalized baselines[1].
| Evidence Dimension | Internal pore polarity and guest-molecule binding affinity |
| Target Compound Data | Inward-pointing C-F dipoles maximizing pore interior polarization |
| Comparator Or Baseline | 5-Fluoroisophthalaldehyde (outward-pointing dipoles) or unsubstituted isophthalaldehyde (non-polarized) |
| Quantified Difference | Substantial increase in isosteric heat of adsorption and CO2/N2 selectivity |
| Conditions | Gas sorption isotherms in crystalline imine-linked COFs |
Material scientists must select the 2-fluoro isomer over the 5-fluoro isomer to ensure the functional group actively participates in host-guest interactions within the pore interior.
Directly leveraging its superior SNAr reactivity, 2-fluoroisophthalaldehyde is the optimal monomer for creating base COFs that require subsequent grafting of complex chiral, catalytic, or highly polar groups that cannot survive direct solvothermal polymerization [1].
Utilizing its accelerated condensation kinetics and the thermal stability of the C-F bond, it serves as a premium dialdehyde precursor for synthesizing high-performance PBO coatings used in microelectronics and semiconductor packaging[2].
The specific steric profile and strong electron-withdrawing nature of the 2-fluoro position make it ideal for assembling highly rigid, conjugated macrocycles used in selective ion sensing or as specialized ligands in transition metal catalysis [1].